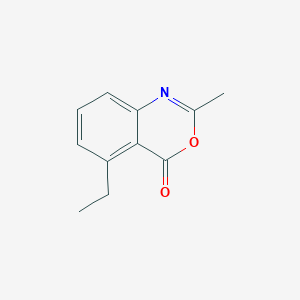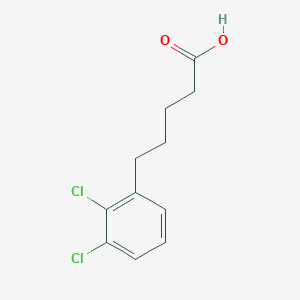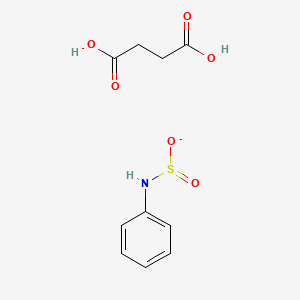
1-(2-Iodo-6-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodo-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Iodo-6-nitrophenyl)ethanone can be synthesized through a multi-step process involving the iodination and nitration of a phenyl ring followed by the introduction of an ethanone group. One common method involves the following steps:
Iodination: The phenyl ring is first iodinated using iodine and an oxidizing agent such as nitric acid.
Nitration: The iodinated phenyl ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Acylation: Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: 1-(2-Iodo-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the iodo group.
Reduction: 1-(2-Amino-6-nitrophenyl)ethanone.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
1-(2-Iodo-6-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest for its potential bioactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
The mechanism of action of 1-(2-Iodo-6-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential antimicrobial or anticancer effects. The iodo group may also facilitate interactions with specific enzymes or receptors.
類似化合物との比較
1-(2-Iodo-6-nitrophenyl)ethanone can be compared with other similar compounds such as:
1-(2-Bromo-6-nitrophenyl)ethanone: Similar structure but with a bromo group instead of an iodo group. The iodo group in this compound may confer different reactivity and biological activity.
1-(2-Iodo-4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position. The position of the nitro group can influence the compound’s reactivity and interactions with biological targets.
1-(2-Iodo-6-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group. The amino group can significantly alter the compound’s chemical and biological properties.
特性
分子式 |
C8H6INO3 |
|---|---|
分子量 |
291.04 g/mol |
IUPAC名 |
1-(2-iodo-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 |
InChIキー |
KOJHAKNVQIYKHE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=C1I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)

![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)




![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)





